molecular formula C20H16ClN3OS3 B2560248 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 953982-75-7

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2560248
CAS No.: 953982-75-7
M. Wt: 446
InChI Key: UMIONCCDFHVYCO-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3OS3 and its molecular weight is 446. The purity is usually 95%.
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Biological Activity

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring via Hantzsch synthesis and subsequent substitution reactions to introduce various functional groups.

Synthetic Route Overview

  • Formation of Thiazole Ring : The thiazole ring can be synthesized through the condensation of α-haloketones with thioamides.
  • Substitution Reactions : This step introduces the chlorobenzyl and methylbenzothiazol groups.
  • Amidation : The final step involves forming the amide bond through reaction with an appropriate amine under dehydrating conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated a series of thiazole derivatives against A549 (lung carcinoma) and C6 (glioma) cell lines using MTT assays. Results indicated that compounds with electron-withdrawing groups exhibited enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that favors such substitutions .
CompoundCell LineIC50 (µM)Mechanism
This compoundA549TBDInduction of apoptosis
Similar Thiazole DerivativeC615.5Caspase activation

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of halogen substituents, such as chlorine in this compound, often enhances antibacterial activity.

  • Case Study : Research on thiazole-linked compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives showing activity comparable to standard antibiotics .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Activity Level
This compoundE. coliTBDModerate
Similar Thiazole DerivativeS. aureus32 µg/mLHigh

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells, mediated by the activation of caspases .
  • Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of cell wall synthesis are common mechanisms observed in thiazole derivatives.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS3/c1-12-2-7-16-17(8-12)28-19(23-16)24-18(25)9-15-11-27-20(22-15)26-10-13-3-5-14(21)6-4-13/h2-8,11H,9-10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIONCCDFHVYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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